N6-(L-threonyl)-L-lysine

Description

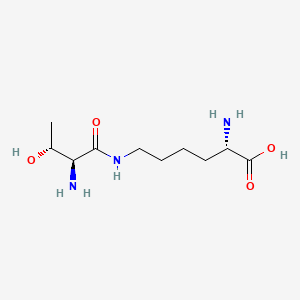

N6-(L-Threonyl)-L-lysine is a modified amino acid derivative where L-threonine is covalently linked via its carboxyl group to the ε-amino group of L-lysine. Its synthesis typically involves peptide coupling strategies, as seen in related N6-modified lysine derivatives .

Properties

Molecular Formula |

C10H21N3O4 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

(2S)-2-amino-6-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C10H21N3O4/c1-6(14)8(12)9(15)13-5-3-2-4-7(11)10(16)17/h6-8,14H,2-5,11-12H2,1H3,(H,13,15)(H,16,17)/t6-,7+,8+/m1/s1 |

InChI Key |

KBBSTKRMTXZXBS-CSMHCCOUSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCCCC[C@@H](C(=O)O)N)N)O |

Canonical SMILES |

CC(C(C(=O)NCCCCC(C(=O)O)N)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-6-((2S,3R)-2-amino-3-hydroxybutanamido)hexanoic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of enantioselective synthesis starting from chiral precursors. For example, the synthesis might involve the regio- and stereoselective hydrobromolysis of β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation and intramolecular cyclization to form oxazolidinone derivatives .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale enantioselective synthesis using chiral catalysts or biocatalysts to ensure high yield and purity. The use of biocatalysts, such as enzymes, can be particularly effective in achieving the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-6-((2S,3R)-2-amino-3-hydroxybutanamido)hexanoic acid can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to reduce specific functional groups, such as carbonyl groups.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(S)-2-Amino-6-((2S,3R)-2-amino-3-hydroxybutanamido)hexanoic acid has a wide range of scientific research applications:

Chemistry: It is used in the study of stereochemistry and enantioselective synthesis.

Biology: It serves as a building block for peptides and proteins, and its derivatives can be used in enzyme studies.

Medicine: This compound and its derivatives have potential therapeutic applications, including as enzyme inhibitors or in drug design.

Industry: It is used in the synthesis of complex organic molecules and as a chiral building block in pharmaceuticals

Mechanism of Action

The mechanism of action of (S)-2-Amino-6-((2S,3R)-2-amino-3-hydroxybutanamido)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. For example, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking substrate access and inhibiting enzyme activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

N6-(L-Threonyl)-L-Lysine vs. N6-(1-Iminoethyl)-L-Lysine (L-NIL)

- Structural Difference: L-NIL features an iminoethyl group (-CH2-C(=NH)-) at the ε-amino position, whereas this compound has a threonyl moiety (-O-Thr).

- Biological Activity: L-NIL is a potent, selective inhibitor of inducible nitric oxide synthase (iNOS) (IC50 = 3.3 µM for miNOS vs. 92 µM for constitutive NOS), attributed to its iminoethyl group optimizing binding to iNOS . this compound lacks direct evidence for NOS modulation but shares structural parallels with t6A, a tRNA modification critical for translational fidelity .

This compound vs. N6-(2,4-Dinitrophenyl)-L-Lysine

- Structural Difference: The latter has a 2,4-dinitrophenyl (DNP) group attached to the ε-amino group, a common modification for affinity labeling .

- Applications: DNP-modified lysine is used in immunology and protein crosslinking, whereas this compound may participate in ribosomal or metabolic pathways .

This compound vs. N6-Fatty Acyl Lysine Derivatives

- Structural Difference: Fatty acyl derivatives (e.g., N6-linoleyl-L-lysine) feature long hydrophobic chains, enhancing membrane interaction .

- Functional Contrast :

Enzyme Inhibition

- L-NIL: 28-fold selectivity for iNOS over constitutive isoforms, making it valuable in inflammatory disease models .

- This compound: No direct inhibition data, but t6A (a related threonylcarbamoyl adenosine) is essential for tRNA function and ribosomal accuracy .

Cardiovascular Effects

- N6-(1-Iminoethyl)-L-Lysine Dihydrochloride: Improves left ventricular function in diabetic rats by enhancing contractility (e.g., +25% LVDP at 15 mmHg LAFP) .

- This compound : Unreported in cardiovascular contexts but may influence metabolic pathways due to tRNA interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.